5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine
CAS No.:
Cat. No.: VC17515511
Molecular Formula: C12H11ClN2O2S
Molecular Weight: 282.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11ClN2O2S |
---|---|
Molecular Weight | 282.75 g/mol |
IUPAC Name | 5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine |
Standard InChI | InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) |
Standard InChI Key | OHMABNSULLRDKB-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is , with a molecular weight of 289.74 g/mol . The presence of a methylsulfonyl group (-SOCH) contributes to its polarity, as evidenced by a polar surface area (PSA) of 68.3 Ų, while the LogP value of 6.06 suggests significant lipophilicity . These properties influence its solubility and membrane permeability, critical factors in drug disposition.
The pyridine core provides a rigid aromatic framework, with the chlorine atom likely enhancing electronic stability and directing reactivity in substitution reactions. The amine group at position 2 may participate in hydrogen bonding, potentially facilitating interactions with biological targets. Comparative analysis of analogues, such as ML267 (a piperazine-1-carbothioamide derivative), reveals that substitutions on the pyridine ring can modulate potency and selectivity . For instance, electron-withdrawing groups like -CF or -Cl improve inhibitory activity against bacterial enzymes, a trend that may extend to this compound .
Synthetic Strategies and Optimization
Key Synthetic Routes
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine likely involves multi-step reactions, drawing from methodologies used for analogous pyridine derivatives. A plausible route begins with the formation of the pyridine backbone via condensation or cyclization reactions, followed by functionalization at specific positions:
-
Chlorination at Position 5: Electrophilic aromatic substitution using chlorine gas or -chlorosuccinimide (NCS) under controlled conditions.
-
Introduction of the 4-(Methylsulfonyl)phenyl Group: Suzuki-Miyaura coupling between a boronic acid derivative of 4-(methylsulfonyl)benzene and a halogenated pyridine intermediate .
-
Amine Installation at Position 2: Reduction of a nitro group or nucleophilic substitution of a leaving group (e.g., bromide) with ammonia.
A representative procedure, adapted from ML267 synthesis , might involve thiourea coupling using 1,1′-thiocarbonyldiimidazole (TCDI) to link amine-containing intermediates. For example, coupling 2-aminopyridine with a pre-functionalized arylpiperazine could yield the target scaffold after deprotection and purification.
Structural Analogues and SAR Insights
Modifications to the pyridine ring and aryl groups significantly impact biological activity. In ML267, replacing the 4-methylpyridine with a 4-methoxy group improved potency against bacterial phosphopantetheinyl transferases (PPTases) by 2–3 fold . Similarly, substituting the phenyl ring with electron-withdrawing groups (e.g., -CF, -Cl) enhanced inhibitory effects, suggesting that the methylsulfonyl group in 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine may confer similar advantages . Conversely, electron-donating groups like -OMe or -NMe reduced potency, underscoring the importance of electronic effects in target engagement .
Physicochemical and Pharmacokinetic Profiling
Key Properties
Property | Value |
---|---|
Molecular Weight | 289.74 g/mol |
LogP | 6.06 |
Polar Surface Area (PSA) | 68.3 Ų |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
ADME Considerations
-
Absorption: The compound’s lipophilicity suggests good gastrointestinal absorption, though the methylsulfonyl group may enhance solubility via polar interactions.
-
Metabolism: Likely substrates for cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, due to the aromatic and sulfonyl motifs. Phase II metabolism (e.g., glucuronidation) may also occur at the amine group.
-
Excretion: Predominantly renal excretion, with potential biliary clearance due to moderate molecular weight.
These predictions align with data from ML267, which showed acceptable in vitro ADME profiles and in vivo pharmacokinetics in rodent models .
Hypothetical Biological Activities and Applications
Anti-Inflammatory and Kinase Inhibition
Methylsulfonyl groups are common in kinase inhibitors (e.g., COX-2 inhibitors), suggesting potential anti-inflammatory applications. The compound might inhibit kinases like JAK2 or p38 MAPK, which are implicated in inflammatory cascades.
Neuropharmacological Applications
High LogP values correlate with CNS activity, raising possibilities for targeting neurological disorders. For example, modulation of serotonin or dopamine receptors could be explored, though extensive safety profiling would be required.
Challenges and Future Directions
-
Synthetic Accessibility: Optimizing yield and purity in multi-step syntheses remains a hurdle. Flow chemistry or microwave-assisted methods could improve efficiency.
-
Target Validation: Computational docking studies and high-throughput screening are needed to identify precise biological targets.
-
Toxicology: Assessing hepatotoxicity and off-target effects is critical, given the compound’s lipophilicity and potential metabolic liabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume